Antichymotrypsin II, also known as alpha-1-antichymotrypsin, is a serine protease inhibitor predominantly synthesized in the liver. It plays a significant role in regulating proteolytic activity in various physiological processes and is part of the serpin family of proteins. This compound has garnered attention for its potential as a biomarker in various diseases, particularly in cancer diagnostics and prognostics.
Alpha-1-antichymotrypsin is primarily produced in the liver, but it can also be synthesized in other tissues such as the cornea and brain. Its expression can be influenced by various factors, including inflammatory cytokines and tissue damage, which may lead to altered levels in serum during disease states .
The synthesis of alpha-1-antichymotrypsin occurs mainly in hepatocytes. Various methods have been employed to study its synthesis, including:
The synthesis process involves transcription of the serpin A3 gene followed by translation into the protein structure. The protein undergoes post-translational modifications, including glycosylation, which can affect its stability and function .
Alpha-1-antichymotrypsin has a complex three-dimensional structure characterized by:
The molecular weight of alpha-1-antichymotrypsin is approximately 47.651 kDa, with a total of 423 amino acids comprising its structure .
The structural data can be modeled using resources like SWISS-MODEL or Protein Data Bank, where specific PDB IDs provide detailed insights into its conformation .
Alpha-1-antichymotrypsin functions primarily as an inhibitor of serine proteases. The key reactions include:
The kinetics of inhibition can be studied using various assays that measure enzyme activity before and after the introduction of alpha-1-antichymotrypsin. The binding affinity and inhibition constants can be determined through these experimental setups .
The mechanism by which alpha-1-antichymotrypsin exerts its effects involves:
Studies show that alterations in alpha-1-antichymotrypsin levels correlate with various pathological conditions, indicating its role as a regulatory molecule in disease progression .
Alpha-1-antichymotrypsin is a glycoprotein with notable physical characteristics:
Key chemical properties include:
Relevant analyses often involve techniques such as electrophoresis to determine purity and molecular weight distribution .
Alpha-1-antichymotrypsin has several applications in scientific research:
The SERPINA3 gene (officially designated Serpin Family A Member 3) resides on the long arm of human chromosome 14 (14q32.1) within a densely packed cluster of serpin-encoding genes. This genomic locus, spanning approximately 200 kilobases, includes functionally related serpins such as SERPINA1 (alpha-1-antitrypsin), SERPINA4 (kallistatin), SERPINA5 (protein C inhibitor), SERPINA6 (corticosteroid-binding globulin), SERPINA9 (centerin), SERPINA10 (protein Z-dependent protease inhibitor), and SERPINA11 [1] [4] [6]. The organization of these genes in a single cluster suggests evolutionary divergence from a common ancestral gene through repeated gene duplication events. This tandem arrangement is evolutionarily conserved but exhibits species-specific expansions. For instance, the bovine genome harbors an expanded cluster of eight functional SERPINA3 genes and one pseudogene localized to chromosome 21q24 and spanning 235 kilobases [1]. Similarly, the murine genome contains a remarkable expansion with 14 paralogous genes (Spi-2 locus) on chromosome 12F1, contrasting with the single-copy human SERPINA3 gene [2] [8].
The human SERPINA3 gene spans approximately 12.5 kilobases and comprises five exons and four introns. Exon 1 is non-coding, while exons 2, 3, 4, and 5 encode the mature protein, with the last exon being partially non-coding. This structural pattern (non-coding first exon, partly non-coding last exon) is characteristic of group 2 serpin genes [1] [6]. Regulatory elements controlling SERPINA3 expression are complex and responsive to inflammatory stimuli. Key elements include:
Table 1: Genomic Organization of SERPINA3 Across Species
Species | Chromosomal Location | Cluster Size | Number of Functional Genes/Pseudogenes | Key Structural Features |
---|---|---|---|---|
Human (H. sapiens) | 14q32.1 | ~200 kb | 1 functional gene | 5 exons / 4 introns; Non-coding exon 1; Partially non-coding exon 5 |
Bovine (B. taurus) | 21q24 | ~235 kb | 8 functional genes, 1 pseudogene | High sequence identity (~70% with human); Conserved exon-intron structure |
Mouse (M. musculus) | 12F1 | Not fully defined | 14 paralogous genes (Spi-2 locus) | High intra-cluster identity (65-80%); Divergent RCL domains |
SERPINA3, commonly known as alpha-1-antichymotrypsin or antichymotrypsin II, is a secreted glycoprotein belonging to the clade A3 serpins. The mature human protein consists of 398-423 amino acids (depending on signal peptide cleavage) with a molecular weight ranging from 58-68 kDa, reflecting variable glycosylation [4] [7]. Its tertiary structure adheres to the conserved serpin fold characterized by three β-sheets (A, B, and C) and 8-9 α-helices [2] [6]. This structure creates a metastable conformation essential for its inhibitory mechanism. The most critical structural element is the Reactive Centre Loop (RCL), an exposed, flexible loop near the C-terminus (approximately 17 amino acids long) connecting β-sheets A and C. The RCL acts as "bait" for target proteases [2] [4] [6].
The P1 residue within the RCL (Leucine - Leu⁴¹⁵ in the human protein according to mature protein numbering common in structural literature; sometimes numbered Leu³⁵⁸ based on precursor numbering) is the primary determinant of protease specificity, directing inhibition towards chymotrypsin-like serine proteases (chymases) such as cathepsin G and mast cell chymase [2] [4] [6]. Flanking residues (P4-P4') contribute to protease recognition affinity. A defining feature observed in the murine orthologue Serpina3n (and proposed for human SERPINA3) is the partial insertion of the RCL N-terminal hinge region (P15-P9 residues) into the top of β-sheet A in the native state [2]. This contrasts with the fully exposed RCL of SERPINA1 (alpha-1-antitrypsin) and represents a structural paradigm for clade A3 serpins. This partial insertion stabilizes the RCL and influences its presentation to target proteases. The RCL plane in Serpina3n is oriented at 90 degrees to that of antitrypsin [2]. Additional stabilization is provided by salt bridges involving RCL residues.
The breach region (the top of β-sheet A, where the RCL inserts upon protease cleavage) and the shutter region (a critical hydrogen-bond network near the bottom of β-sheet A facilitating RCL insertion) are structurally conserved but contain residues differentiating SERPINA3 from other clade A serpins. The heparin-binding site, while less characterized than in antithrombin, may modulate localization or activity.
Table 2: Key Structural Domains and Motifs of SERPINA3 Protein
Structural Element | Location/Key Residues | Functional Role | Structural Feature in A3 Serpins |
---|---|---|---|
Reactive Centre Loop (RCL) | Near C-terminus (~17 residues) | Acts as bait for target proteases; Determines specificity (P1 residue); Forms covalent complex | Partially inserted hinge (P15-P9) in native state; Stabilized by salt bridges; Oriented 90° to SERPINA1 |
β-Sheet A | Central core | Accepts inserted RCL after cleavage, driving conformational change; Contains breach region | Hinge region insertion site; Breach residues influence polymerization risk |
β-Sheet B | Adjacent to Sheet A | Contributes to structural core; May influence latency or allostery | Standard serpin fold |
β-Sheet C | Connects to RCL | Anchors C-terminal end of RCL | Standard serpin fold |
Helices (A-I) | Surround β-sheets | Provide structural scaffold; Helix F perturbation allows protease translocation | Standard serpin fold |
Hinge Region (RCL) | P15-P9 residues (e.g., G³⁴⁹ in human - P10 position) | Critical for initial RCL insertion into β-sheet A upon protease attack | Glycine highly conserved at P10 for flexibility; Mutation (e.g., G349R) causes dysfunction [10] |
Breach Region | Top of β-sheet A | Initial site of RCL insertion; Sensitive to destabilizing mutations (e.g., Z variant in SERPINA1) | Residues differ from SERPINA1, influencing polymer propensity |
Shutter Region | Bottom of β-sheet A (H-bond network) | Controls full RCL insertion into β-sheet A | Conserved mechanism |
SERPINA3 is a glycoprotein harboring multiple N-linked glycosylation sites. Human SERPINA3 possesses five conserved N-glycosylation sites (Asn³⁸, Asn¹⁰⁴, Asn¹⁸⁴, Asn²⁶⁹, Asn³⁹⁰ based on precursor numbering) [4] [7] [8]. Glycosylation significantly impacts its molecular weight, secretion efficiency, stability, plasma half-life, and crucially, its functional interaction with target proteases.
The glycan structures attached to these sites are heterogeneous, comprising complex-type bi-, tri-, and tetra-antennary oligosaccharides. A critical functional discovery is the differential impact of fucosylation linkages on protease inhibitory activity. Native mass spectrometry studies reveal that:
This opposing regulatory effect underscores the profound functional significance of specific glycoforms beyond simply increasing solubility or stability. Glycosylation also plays a role in SERPINA3's secretion and intracellular trafficking. Inhibition of glycosylation can impair secretion efficiency. Furthermore, glycosylation contributes to protecting the molecule from non-specific proteolysis in the extracellular environment and extending its circulatory half-life [4] [7] [8].
While phosphorylation of SERPINA3 has been detected in preliminary studies (particularly in bovine homologues) [1], the exact sites, regulatory mechanisms, and functional consequences of phosphorylation in the human protein remain less well-defined compared to glycosylation. It is postulated to potentially modulate interactions or signaling functions.
SERPINA3 belongs to the clade A serpins, sharing the overall structural fold and inhibitory mechanism with its closest relative, SERPINA1 (alpha-1-antitrypsin). However, significant differences exist in genetics, structure, function, and pathophysiology:
Table 3: Comparative Analysis of SERPINA3 and SERPINA1 (Alpha-1-Antitrypsin)
Feature | SERPINA3 (Antichymotrypsin II) | SERPINA1 (Alpha-1-Antitrypsin) |
---|---|---|
Gene Location | 14q32.1 | 14q32.1 (Adjacent within cluster) |
Major Expression Sites | Hepatocytes (Acute Phase), Astrocytes, Bronchial Epithelium, Adipocytes | Hepatocytes (Acute Phase) |
Key Upstream Regulators | IL-6, IL-1β, TNF-α (Liver); AP-1 (Astrocytes) | IL-6, IL-1β, TNF-α (Liver) |
Protein P1 Residue | Leucine (Leu) | Methionine (Met) |
Primary Target Proteases | Cathepsin G, Mast Cell Chymase, Kallikreins | Neutrophil Elastase, Proteinase 3 |
Native RCL State | Partially inserted hinge; 90° orientation | Fully exposed |
Glycosylation Sites | 5 conserved N-sites | 3 conserved N-sites |
Major Associated Diseases | Emphysema (risk), Alzheimer's Plaques, Diverse Cancers, Inflammation modulation | Emphysema/COPD, Liver Cirrhosis (Polymerogenic variants) |
Dysfunctional Variant Types | Polymerization (Type I-like), Pure Functional Deficiency (Type II - e.g., G349R) [10] | Polymerization & Deficiency (Type I - e.g., Z: E342K), Functional Defect (e.g., F: R223C, Queens: K154N) |
Non-Inhibitory Functions Proposed | DNA Binding, Transcriptional Regulation?, Cell Proliferation/Survival Signaling | Limited evidence |
Compounds Mentioned: Alpha-1-antichymotrypsin (SERPINA3), Antichymotrypsin II (SERPINA3), Serpin Family A Member 3 (SERPINA3), Alpha-1-antitrypsin (SERPINA1), Kallistatin (SERPINA4), Protein C Inhibitor (SERPINA5), Corticosteroid-binding globulin (SERPINA6), Centerin (SERPINA9), Protein Z-dependent protease inhibitor (SERPINA10), Cathepsin G, Mast Cell Chymase, Neutrophil Elastase, Proteinase 3, Kallikreins, Alpha-1-X-glycoprotein (historical name for SERPINA3).
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